5-Fluoro-3-azabicyclo[3.2.1]octan-2-one
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Description
5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a chemical compound . It is also known as 5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid .
Synthesis Analysis
The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one and similar compounds has been a subject of research . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . The synthesis of this structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is complex, with a bicyclic structure that includes a seven-membered ring . The structure also includes a fluorine atom, which is likely to influence its chemical properties .Scientific Research Applications
Biotransformation and Metabolic Pathways
- A study by Słoczyńska et al. (2018) examined the metabolism of a related compound, a novel 5-HT7 receptor antagonist with antidepressant-like properties, using microsomes and microbial models. They identified multiple metabolites and predicted the compound to be a high-clearance agent, indicating its rapid metabolism in the body Słoczyńska et al., 2018.
Chemical Synthesis and Rearrangements
- Krow et al. (2004, 2008) and others have conducted studies on the synthesis and rearrangements of similar azabicyclo[3.2.1]octane derivatives. These studies have led to the creation of novel compounds with various functional groups, demonstrating the flexibility and utility of this chemical framework in synthetic chemistry Krow et al., 2004; Krow et al., 2008.
Application in Medicinal Chemistry
- Profeta et al. (2010) explored the synthesis of 5-aryl 2-azabicyclo[3.2.1]octane derivatives, highlighting their potential as triple re-uptake inhibitors with significant medicinal chemistry applications Profeta et al., 2010.
Asymmetric Synthesis and Stereochemistry
- Martens and Lübben (1991) focused on the enantiomerically pure bicyclic pyrrolidine derivatives, which are vital for asymmetric syntheses in organic chemistry Martens & Lübben, 1991.
Pharmaceutical Imaging and Receptor Studies
- Luo et al. (1996) investigated azabicyclo[3.2.1]octane derivatives as potential ligands for studying muscarinic receptor density using positron emission tomography, showing their relevance in neuroimaging and receptor research Luo et al., 1996.
properties
IUPAC Name |
5-fluoro-3-azabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWUMSYEIAVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)NC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-azabicyclo[3.2.1]octan-2-one |
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